molecular formula C13H12N2OS B12273618 Ethanone, 2-[(6-methyl-4-pyrimidinyl)thio]-1-phenyl- CAS No. 89991-26-4

Ethanone, 2-[(6-methyl-4-pyrimidinyl)thio]-1-phenyl-

Cat. No.: B12273618
CAS No.: 89991-26-4
M. Wt: 244.31 g/mol
InChI Key: FWOWKLRSRPGUQK-UHFFFAOYSA-N
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Description

Ethanone, 2-[(6-methyl-4-pyrimidinyl)thio]-1-phenyl- (IUPAC name: 1-phenyl-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethanone) is a sulfur-containing ketone derivative featuring a phenyl group at the 1-position and a 6-methylpyrimidin-4-ylthio moiety at the 2-position. The pyrimidine ring introduces heterocyclic aromaticity, while the thioether linkage may enhance metabolic stability or influence intermolecular interactions in supramolecular systems .

For instance, nucleophilic substitution reactions between 2-bromo-1-phenylethanone and 6-methylpyrimidine-4-thiol (or its deprotonated form) could yield the target compound, similar to the synthesis of related thioether derivatives in and .

Properties

CAS No.

89991-26-4

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

2-(6-methylpyrimidin-4-yl)sulfanyl-1-phenylethanone

InChI

InChI=1S/C13H12N2OS/c1-10-7-13(15-9-14-10)17-8-12(16)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3

InChI Key

FWOWKLRSRPGUQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)SCC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methylpyrimidin-4-yl)thio)-1-phenylethanone typically involves the reaction of 6-methyl-4-chloropyrimidine with thiophenol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the thioether linkage. The resulting intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride to introduce the phenylethanone moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation of Thioether to Sulfone

The thioether (-S-) moiety undergoes oxidation to sulfone (-SO2_2-) using hydrogen peroxide (H2_2O2_2) in the presence of sodium tungstate (Na2_2WO4_4) as a catalyst .

Reaction :

ThioetherH2O2,Na2WO4Sulfone\text{Thioether} \xrightarrow{\text{H}_2\text{O}_2, \text{Na}_2\text{WO}_4} \text{Sulfone}

Oxidizing AgentCatalystConditionsProductYield
H2_2O2_2Na2_2WO4_420°C, 6 hours2-[(6-Methyl-4-pyrimidinyl)sulfonyl]-1-phenylethanone92%

Condensation Reactions

The ketone group participates in condensation with urea or thiourea derivatives under acidic or basic conditions to form heterocyclic compounds (e.g., pyrimidines or thiazoles) .

Example :

Ethanone derivative+UreaHCl, EtOHDihydropyrimidinone\text{Ethanone derivative} + \text{Urea} \xrightarrow{\text{HCl, EtOH}} \text{Dihydropyrimidinone}

SubstrateConditionsProductApplication
UreaHCl, EtOH, refluxDihydropyrimidinoneAnticonvulsant leads
ThioureaK2_2CO3_3, MW irradiation2-AminothiazoleAnti-inflammatory

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles. For example, reaction with hydrazine yields pyrazole derivatives .

Reaction :

Ethanone derivative+HydrazineEtOHPyrazolo[3,4-d]pyrimidine\text{Ethanone derivative} + \text{Hydrazine} \xrightarrow{\text{EtOH}} \text{Pyrazolo[3,4-d]pyrimidine}

Cyclization AgentConditionsProductYield
Hydrazine hydrateEtOH, 70°CPyrazolo[3,4-d]pyrimidine65%

Nucleophilic Displacement at Pyrimidine Ring

The pyrimidine ring’s chlorine or methylthio substituents can be displaced by nucleophiles (e.g., amines, alkoxides) .

Example :

6-Methyl-4-chloropyrimidine+Morpholine4-Morpholino-6-methylpyrimidine\text{6-Methyl-4-chloropyrimidine} + \text{Morpholine} \xrightarrow{} \text{4-Morpholino-6-methylpyrimidine}

NucleophileConditionsProductYield
MorpholineDMF, 100°C4-Morpholino-6-methylpyrimidine80%

Biological Activity and Mechanistic Insights

While beyond direct chemical reactions, the compound’s thioether and pyrimidine groups enable interactions with biological targets (e.g., COX-2 enzymes) .

TargetMechanismReference
COX-2 InhibitionCompetitive binding to active site
AntioxidantFree radical scavenging via thioether

Scientific Research Applications

Medicinal Chemistry Applications

Ethanone derivatives, including Ethanone, 2-[(6-methyl-4-pyrimidinyl)thio]-1-phenyl-, have been studied for their potential as therapeutic agents. The compound's structure suggests that it may exhibit significant biological activity, particularly in inhibiting specific protein kinases. For instance, similar compounds have shown effectiveness against targets like platelet-derived growth factor receptor tyrosine kinases, which are implicated in various cancers and other diseases .

Case Study: Anticancer Activity

A study highlighted the synthesis of pyrimidine derivatives that demonstrated anticancer properties. These compounds were able to inhibit tumor growth in vitro and in vivo models, showcasing the potential of Ethanone derivatives as anticancer agents .

Synthesis Methodologies

The synthesis of Ethanone, 2-[(6-methyl-4-pyrimidinyl)thio]-1-phenyl- can be achieved through various chemical reactions. Notably, the Biginelli reaction has been adapted to create diverse dihydropyrimidinones and thiones from simple starting materials. This method allows for the incorporation of different substituents on the pyrimidine ring, enhancing the biological activity of the resulting compounds .

Synthesis Pathways

  • Biginelli Reaction : This classical reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea to form dihydropyrimidinones or thiones. Modifications to this reaction can lead to increased yields and varied product profiles.
  • Thioether Formation : The introduction of thio groups into the pyrimidine structure can be performed using thiols or thioacids in the presence of activating agents such as coupling reagents (e.g., EDC or HBTU). This step is crucial for enhancing the pharmacological properties of the compound .

Research indicates that Ethanone derivatives exhibit a range of biological activities beyond anticancer effects, including antimicrobial and anti-inflammatory properties. The thioether functionality is particularly important as it can enhance interactions with biological targets.

Antimicrobial Properties

A recent study reported that compounds containing thio groups showed significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

Another area of research has focused on the anti-inflammatory properties of similar compounds. In vitro studies demonstrated that these derivatives could inhibit key inflammatory pathways, indicating their potential use in treating inflammatory diseases .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer agent targeting protein kinases
Synthesis MethodologiesBiginelli reaction for synthesizing diverse derivatives
Biological ActivityExhibits antimicrobial and anti-inflammatory effects

Mechanism of Action

The mechanism of action of 2-((6-Methylpyrimidin-4-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and the pyrimidine ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related ethanone derivatives from the literature:

Compound Name & Structure Key Substituents Physical Properties Biological/Chemical Relevance Reference
Target Compound :
2-[(6-Methyl-4-pyrimidinyl)thio]-1-phenylethanone
- Phenyl (C₆H₅)
- 6-Methylpyrimidinyl
Not reported Hypothesized: Potential kinase inhibition or antimicrobial activity based on pyrimidine-thioether motifs
Compound 16
2-((5-(2-((4-Methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone
- Phenyl
- Triazole-thioether
Mp: 159–160°C
Yield: 69%
Antioxidant/anticancer screening
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone - Indolyl
- 4-Nitrophenylthio
Not reported Antimalarial (pIC₅₀ = 8.2129 vs. PfDHODH)
1-(6-Methylpyrimidin-4-yl)ethanone - 6-Methylpyrimidinyl CAS: 67073-96-5 Intermediate for functionalized heterocycles
Key Observations:

Substituent Effects on Bioactivity :

  • The presence of a pyrimidine-thioether moiety (as in the target compound) is structurally analogous to the indolyl-thioether derivatives in , which exhibit potent antimalarial activity. The electron-deficient 4-nitrophenylthio group in enhances binding to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), suggesting that the 6-methylpyrimidinyl group in the target compound may similarly modulate target affinity .
  • In contrast, triazole-thioether derivatives () prioritize antioxidant/anticancer activity, likely due to the triazole’s hydrogen-bonding capacity and redox activity .

Synthetic Methodologies: The target compound’s synthesis may parallel ’s route, where thiol-containing heterocycles react with α-bromoethanones under acidic conditions. For example, 2-bromo-1-phenylethanone could react with 6-methylpyrimidine-4-thiol in ethanol with catalytic H₂SO₄, followed by neutralization and recrystallization .

Physicochemical Properties :

  • Melting points for analogous compounds (e.g., 159–160°C for Compound 16 in ) suggest that the target compound’s crystalline stability is influenced by aromatic stacking and hydrogen bonding. The 6-methyl group on the pyrimidine may lower solubility compared to polar nitro or methoxy substituents in other derivatives .

Computational and Experimental Design Insights

  • QSAR Studies: employs quantitative structure-activity relationship (QSAR) models to optimize thioether-linked ethanones. Substituents at the pyrimidine 4-position (e.g., methyl vs. nitro) critically influence steric and electronic parameters, which could guide further optimization of the target compound .

Biological Activity

Ethanone, 2-[(6-methyl-4-pyrimidinyl)thio]-1-phenyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant research findings.

The biological activity of Ethanone, 2-[(6-methyl-4-pyrimidinyl)thio]-1-phenyl- is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thioether linkage and the pyrimidine ring in the structure are crucial for binding to these targets, modulating their activity, and leading to various biological effects. This compound's unique structural features contribute to its distinct chemical reactivity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that Ethanone derivatives exhibit notable antimicrobial activities. For instance, studies have shown that certain pyrimidine derivatives possess Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL against various microbial strains, indicating strong antibacterial properties. The presence of the thioether group is believed to enhance this activity by facilitating interactions with microbial enzymes .

Anticancer Activity

Ethanone, 2-[(6-methyl-4-pyrimidinyl)thio]-1-phenyl- has also been investigated for its anticancer properties. In vitro studies reported an IC50 value of approximately 53.02 µM against gastric adenocarcinoma cell lines (AGS), suggesting that this compound could be a viable candidate for further development as an anticancer agent . The mechanism appears to involve the induction of apoptosis in cancer cells, likely through the generation of reactive oxygen species (ROS) and inhibition of key signaling pathways related to cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications in the substituents on the pyrimidine ring can significantly influence the biological activity of Ethanone derivatives. For example:

CompoundSubstituentMIC (µg/mL)IC50 (µM)
A-C=N- bond1653.02
B-OCH3N/AN/A
C-ClN/AN/A

These variations suggest that electron-donating or withdrawing groups can modulate the compound's affinity for biological targets and its overall efficacy .

Case Studies

  • Antimicrobial Efficacy : A study focused on synthesizing new derivatives based on Ethanone showed promising results against Gram-positive and Gram-negative bacteria. The derivatives exhibited varying levels of antimicrobial activity, highlighting the importance of structural modifications for enhancing efficacy .
  • Anticancer Research : In a clinical setting, a derivative of Ethanone demonstrated significant cytotoxic effects against human cancer cell lines. The study emphasized the need for further exploration into dosage optimization and delivery mechanisms to improve therapeutic outcomes .

Q & A

Q. What are the key considerations for synthesizing Ethanone, 2-[(6-methyl-4-pyrimidinyl)thio]-1-phenyl- with high purity?

  • Methodological Answer : Synthesis typically involves introducing the thioether group via nucleophilic substitution. Start with 1-phenyl-2-bromoethanone and react it with 6-methyl-4-pyrimidinethiol under inert conditions (N₂/Ar). Use polar aprotic solvents (e.g., DMF) with a base (K₂CO₃) at 60–80°C for 6–12 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product. Monitor by TLC and confirm purity via HPLC (C18 column, acetonitrile/water 70:30) .

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer : Key NMR signals include:
  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm, multiplet), pyrimidine protons (δ 8.5–8.6 ppm, singlet for C5-H), and methyl groups (δ 2.3–2.6 ppm for pyrimidine-CH₃ and ketone-CH₃).
  • ¹³C NMR : Ketone carbonyl (δ 195–200 ppm), pyrimidine carbons (δ 155–165 ppm for C2/C4), and thioether (C-S) at δ 120–125 ppm. Compare with analogs in and for validation .

Q. What chromatographic methods are optimal for separating this compound from by-products?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 65:35, flow rate 1 mL/min). For TLC, employ silica gel GF254 plates with ethyl acetate/hexane (1:1) as the eluent (Rf ≈ 0.5). LC-MS (ESI+) can confirm molecular weight (expected [M+H]⁺ ~285–300 Da) and detect impurities .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides bond lengths, angles, and torsional parameters. For example, the thioether linkage (C-S-C) should exhibit a bond length of ~1.81 Å, and the pyrimidine ring planarity can be validated. Use SHELXE for phase refinement if twinning is observed. Cross-validate with DFT-optimized geometries .

Q. What strategies address discrepancies between computational modeling and experimental data (e.g., bond angles, electronic properties)?

  • Methodological Answer :
  • Bond Angles : Compare SCXRD data () with DFT calculations (B3LYP/6-31G* level). Adjust basis sets if deviations exceed 2°.
  • Electronic Properties : Use UV-Vis spectroscopy (λmax ~260–280 nm for π→π* transitions) and compare with TD-DFT results. NIST data () can validate thermodynamic properties (e.g., dipole moments) .

Q. How does the electronic nature of the pyrimidinylthio substituent influence reactivity in nucleophilic environments?

  • Methodological Answer : The pyrimidinylthio group is electron-withdrawing due to resonance effects, activating the ketone for nucleophilic attack. Test reactivity with Grignard reagents (e.g., MeMgBr) in THF at −78°C. Monitor by ¹H NMR for tert-alcohol formation (δ 1.2–1.5 ppm for -C(CH₃)₂OH). Compare with analogs lacking the thioether ( ) to isolate substituent effects .

Q. What protocols ensure stability during long-term storage under varying temperatures and humidity?

  • Methodological Answer :
  • Thermal Stability : Conduct TGA/DSC (heating rate 10°C/min, N₂ atmosphere) to identify decomposition thresholds (expected >150°C).
  • Hydrolytic Stability : Store in desiccators with silica gel. Accelerated aging studies (40°C/75% RH for 6 months) can predict shelf life. LC-MS monitors degradation products (e.g., hydrolysis of thioether to ketone) .

Data Contradiction Analysis

Q. How to resolve conflicting NMR and LC-MS data suggesting impurities?

  • Methodological Answer :
  • Step 1 : Re-run NMR with higher resolution (500 MHz+) to distinguish overlapping signals.
  • Step 2 : Use HR-MS (Q-TOF) to confirm exact mass (error <2 ppm). For example, a [M+H]⁺ of 284.0521 (C₁₃H₁₂N₂OS⁺) rules out common by-products like des-methyl analogs.
  • Step 3 : Purify via preparative HPLC and re-analyze .

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